Cas no 98753-19-6 (Cefpirome sulfate)

Cefpirome sulfate is a third-generation cephalosporin antibiotic with a broad spectrum of activity. It demonstrates excellent efficacy against gram-positive and gram-negative bacteria, including penicillinase-producing strains. Its low resistance rate and favorable pharmacokinetic profile contribute to its effectiveness in various infections.
Cefpirome sulfate structure
Cefpirome sulfate structure
商品名:Cefpirome sulfate
CAS番号:98753-19-6
MF:C22H24N6O9S3
メガワット:612.6558
MDL:MFCD09763708
CID:62002
PubChem ID:253661002

Cefpirome sulfate 化学的及び物理的性質

名前と識別子

    • Cefpirome sulfate
    • 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyridinium sulfate
    • 1-(((6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium hydrogensulfate
    • Cefpirome (sulfate)
    • CEFPIROME SULFATE, USP
    • Cefrom
    • BA5ALU2ZT9
    • Cefrom (TN)
    • PubChem13760
    • DSSTox_RID_82007
    • DSSTox_CID_26909
    • DSSTox_GSID_46909
    • Cefpirome sulfate (JP17/USAN)
    • Tox21_112798
    • HR-810 sulfate
    • CHEBI:31378
    • Cefpirome sulfate (1:1)
    • 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, (6R-(6-alpha,7-beta(Z)))-, sulfate (1:1)
    • SCHEMBL194241
    • CEFPIROME SULFATE [JAN]
    • CEFPIROME SULFATE [USAN]
    • A858514
    • DTXCID6026909
    • 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRIDINIUM HYDROXIDE 7(2)-(Z)-(O-METHYLOXIME) SULFATE
    • CHEMBL2106076
    • 84957-29-9
    • 98753-19-6
    • UNII-BA5ALU2ZT9
    • 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULPHATE (1:1)
    • DTXSID8046909
    • Cefpirome sulfate [USAN:JAN]
    • HR 810 sulfate
    • cefpirome sulphate
    • CCG-270239
    • CAS-98753-19-6
    • CEFPIROME SULFATE [MI]
    • D01401
    • 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyrindinium Inner Salt
    • 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-, sulfate (1:1)
    • NCGC00181339-01
    • C3007
    • HR-810 SULPHATE
    • CEFPIROME SULFATE [MART.]
    • 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRINDINIUM HYDROXIDE, INNER SALT, 7(SUP 2)-(Z)-(O-METHYLOXIME), SULPHATE (1:1)
    • 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-5H-1-pyrindinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime), sulfate (1:1)
    • AS-35315
    • Cefpirome sulfate 100 microg/mL in Acetonitrile:Water
    • 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULFATE (1:1)
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid
    • CEFPIROME SULFATE [WHO-DD]
    • HR 810 SULPHATE
    • AKOS025310178
    • Cefpirome sulfate (JP18/USAN)
    • MDL: MFCD09763708
    • インチ: 1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1
    • InChIKey: RKTNPKZEPLCLSF-QHBKFCFHSA-N
    • ほほえんだ: S1C([H])([H])C(C([H])([H])[N+]2=C([H])C([H])=C([H])C3C([H])([H])C([H])([H])C([H])([H])C2=3)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O.S(=O)(=O)(O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 612.07700
  • どういたいしつりょう: 612.077
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 14
  • 重原子数: 40
  • 回転可能化学結合数: 6
  • 複雑さ: 1040
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 290

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • ゆうかいてん: 200°C(lit.)
  • ようかいど: Soluble in DMSO
  • PSA: 290.44000
  • LogP: 0.29410
  • ひせんこうど: 25D -4.7° (c = 5 in H2O)
  • 最大波長(λmax): 265(Buffer)(lit.)
  • マーカー: 1940

Cefpirome sulfate セキュリティ情報

Cefpirome sulfate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM256071-5g
Cefpirome sulfate
98753-19-6 98%
5g
$131 2022-06-09
TRC
C243500-1g
Cefpirome Sulfate
98753-19-6
1g
$ 1047.00 2023-09-08
TRC
C243500-2g
Cefpirome Sulfate
98753-19-6
2g
$ 1392.00 2023-09-08
Cooke Chemical
A2579112-100g
Cefpirome Sulfate
98753-19-6 >95.0%
100g
RMB 4476.80 2025-02-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C3007-1G
Cefpirome Sulfate
98753-19-6 >95.0%(HPLC)(N)
1g
¥390.00 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3007-5g
Cefpirome sulfate
98753-19-6 95.0%(LC&N)
5g
1990.0CNY 2021-08-06
MedChemExpress
HY-B1824-500mg
Cefpirome sulfate
98753-19-6 99.62%
500mg
¥500 2024-04-17
AstaTech
44019-0.25/g
CEFPIROME SULFATE
98753-19-6 97%
0.25g
$56 2023-09-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C3007-1g
Cefpirome sulfate
98753-19-6 95.0%(LC&N)
1g
590.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XS249-200mg
Cefpirome sulfate
98753-19-6 98+%
200mg
107.0CNY 2021-08-06

Cefpirome sulfate 合成方法

Cefpirome sulfateに関する追加情報

Introduction to Cefpirome Sulfate (CAS No. 98753-19-6)

Cefpirome Sulfate, a potent and highly effective antibiotic, is a critical compound in modern pharmaceuticals. This medication belongs to the third-generation cephalosporin class, renowned for its broad-spectrum activity against a variety of bacterial infections. The CAS number 98753-19-6 uniquely identifies this chemical entity, ensuring precise classification and regulatory compliance in the pharmaceutical industry.

The chemical structure of Cefpirome Sulfate features a β-lactam ring, which is the core moiety responsible for its antibacterial properties. This ring structure allows the compound to inhibit bacterial cell wall synthesis, ultimately leading to cell lysis and death. The sulfate salt form enhances the solubility and bioavailability of Cefpirome, making it an ideal candidate for intravenous administration in clinical settings.

Recent advancements in microbiology and pharmacology have highlighted the significance of Cefpirome Sulfate in treating resistant bacterial strains. Studies have demonstrated its efficacy against Gram-negative bacteria, including species that are often difficult to treat with other antibiotics. The compound's ability to penetrate bacterial cell membranes efficiently makes it a valuable asset in combating infections caused by multidrug-resistant organisms.

One of the most compelling aspects of Cefpirome Sulfate is its minimal impact on the human microbiome compared to some other antibiotics. This characteristic is particularly important in patients who require long-term antibiotic therapy, as it reduces the risk of secondary infections and promotes faster recovery. Additionally, clinical trials have shown that Cefpirome Sulfate exhibits a favorable safety profile, with adverse effects being generally mild and manageable.

The development of Cefpirome Sulfate has been influenced by cutting-edge research in structural biology and computational chemistry. By leveraging high-resolution crystal structures of bacterial enzymes, scientists have been able to optimize the compound's binding affinity and reduce potential off-target effects. These efforts have led to improved formulations that maintain efficacy while minimizing side effects.

In clinical practice, Cefpirome Sulfate is frequently used to treat severe infections such as pneumonia, sepsis, and urinary tract infections. Its broad-spectrum activity makes it particularly useful in hospital settings where patients often present with polymicrobial infections. The ability to administer Cefpirome Sulfate via multiple routes—including intravenous and intramuscular—further enhances its versatility in therapeutic regimens.

Emerging research also suggests potential applications of Cefpirome Sulfate in combination therapies. By pairing it with other antibiotics or non-antibacterial agents, clinicians may be able to overcome resistance mechanisms more effectively. Furthermore, studies are exploring its role in prophylactic treatments for high-risk surgical patients, where prevention of infection is paramount.

The regulatory landscape for Cefpirome Sulfate has evolved alongside advancements in antibiotic stewardship programs. Regulatory bodies now emphasize the importance of judicious use to prevent the emergence of resistant strains. As a result, guidelines recommend limiting its use to cases where other antibiotics are ineffective or contraindicated.

From a pharmacokinetic perspective, Cefpirome Sulfate exhibits rapid absorption after parenteral administration, with peak plasma concentrations typically achieved within two hours. Its elimination half-life allows for once-daily dosing in many clinical scenarios, improving patient compliance and convenience. These pharmacokinetic properties make it an attractive option for both outpatient and inpatient care.

The future of Cefpirome Sulfate lies in continued innovation and interdisciplinary collaboration. As bacterial resistance patterns evolve, new derivatives and formulations may be developed to maintain its efficacy. Additionally, integrating genomics and machine learning could help predict patient responses more accurately, optimizing treatment strategies on an individualized basis.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:98753-19-6)Cefpirome sulfate
8664634
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:98753-19-6)Cefpirome sulfate
A858514
清らかである:99%/99%
はかる:5g/25g
価格 ($):213.0/778.0